molecular formula C17H29BrClNSn B1372455 5-Bromo-2-chloro-4-(tributylstannyl)pyridine CAS No. 821773-99-3

5-Bromo-2-chloro-4-(tributylstannyl)pyridine

Cat. No.: B1372455
CAS No.: 821773-99-3
M. Wt: 481.5 g/mol
InChI Key: BJWFKRKFGNAZCP-UHFFFAOYSA-N
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Description

“5-Bromo-2-chloro-4-(tributylstannyl)pyridine” is a chemical compound with the molecular formula C17H29BrClNSn . It is used in the synthesis of various other compounds, including 1,10-Phenanthroline based ditopic ligand, which is used to prepare bistable metallic rotaxanes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with bromine, chlorine, and a tributylstannyl group . The exact mass of the molecule is 447.05837 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 447.0 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, a rotatable bond count of 10, an exact mass of 447.05837 g/mol, and a monoisotopic mass of 447.05837 g/mol .

Scientific Research Applications

Synthesis of Complex Compounds 5-Bromo-2-chloro-4-(tributylstannyl)pyridine plays a critical role in the synthesis of complex organic compounds. For instance, Pabst and Sauer (1999) demonstrated its use in the creation of 4-stannyl-, 4-bromo-, and branched oligopyridines through a process involving cycloadditions and cross-coupling reactions under Stille conditions. This method allows for the synthesis of oligopyridines containing 8 to 14 pyridine units, showcasing the versatility of this compound in organic chemistry (Pabst & Sauer, 1999).

Material Sciences and Liquid Crystal Synthesis In the field of material sciences, particularly in liquid crystal synthesis, this compound is an essential intermediary. Getmanenko and Twieg (2008) highlighted its application in producing new liquid crystalline materials. The unique properties of these materials, such as their electronic and optical behavior, can be attributed to the functionalization achieved through the use of this compound (Getmanenko & Twieg, 2008).

Molecular Electronics and Photonics The compound's utility extends to the realm of molecular electronics and photonics. Its role in synthesizing pyridine-based derivatives, which are key in developing new electronic and photonic devices, is crucial. Parry et al. (2002) explored this by synthesizing functionalized pyridylboronic acids and their Suzuki cross-coupling reactions, leading to the creation of novel heteroarylpyridine derivatives (Parry et al., 2002).

Pharmaceutical Research and Drug Development In pharmaceutical research, this compound facilitates the synthesis of complex molecules that can be used as intermediates in drug development. Zhou et al. (2015) demonstrated its application in synthesizing derivatives with potential anticancer properties. They explored the stereochemistry of the molecules and their effects on PI3Kα kinase, an important target in cancer therapy (Zhou et al., 2015).

Properties

IUPAC Name

(5-bromo-2-chloropyridin-4-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN.3C4H9.Sn/c6-4-1-2-5(7)8-3-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWFKRKFGNAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BrClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676665
Record name 5-Bromo-2-chloro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821773-99-3
Record name 5-Bromo-2-chloro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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